molecular formula C23H18N4O5S B2836238 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide CAS No. 1251551-24-2

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B2836238
CAS No.: 1251551-24-2
M. Wt: 462.48
InChI Key: UPNWMGGPLUFMCV-UHFFFAOYSA-N
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Description

N-{5-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrrolidinone ring substituted with a 4-chlorophenyl group, a 1,3,4-oxadiazole moiety, and a 4-methoxyphenyl acetamide side chain.

Properties

CAS No.

1251551-24-2

Molecular Formula

C23H18N4O5S

Molecular Weight

462.48

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O5S/c1-30-16-7-3-5-14(11-16)21-24-19(32-25-21)13-26-18-9-10-33-20(18)22(28)27(23(26)29)15-6-4-8-17(12-15)31-2/h3-12H,13H2,1-2H3

InChI Key

UPNWMGGPLUFMCV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies, drawing on diverse research sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, oxadiazole moiety, and methoxyphenyl group. Its molecular formula is C22H21ClN4O3C_{22}H_{21}ClN_{4}O_{3}, with a molecular weight of approximately 456.95 g/mol. The presence of halogen (chlorine) and various functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H21ClN4O3
Molecular Weight456.95 g/mol
LogP4.024
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Rotatable Bonds8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the oxadiazole ring and subsequent substitution reactions to introduce the chlorophenyl and methoxyphenyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring oxadiazole and pyrrolidine moieties. For instance, compounds similar to N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl} exhibited enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines when modified with lipophilic substituents .

The proposed mechanism involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. Docking studies suggest that these compounds interact with specific amino acid residues in target proteins, potentially disrupting their function .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promising antibacterial activity against various strains. For example, certain synthesized oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of biological activity .

Case Studies

  • Antitumor Screening : A study conducted on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles revealed that modifications to the structure significantly increased cytotoxicity against cancer cell lines. The introduction of piperazine rings improved lipophilicity and cellular uptake .
  • In Silico Studies : Computational docking studies have provided insights into how these compounds bind to target proteins. For instance, binding affinity assessments indicated strong interactions with acetylcholinesterase, suggesting potential applications in neuropharmacology .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit the growth of various cancer cell lines, including those associated with pancreatic cancer . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. In silico studies suggest that it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in cholinergic neurotransmission . This inhibition could lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological profile, focusing on modifications that increase potency and reduce side effects .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition against specific cancer cell lines. For example, one study reported that certain oxadiazole derivatives showed IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity .

In Vivo Studies

Animal model studies are essential for evaluating the therapeutic potential of this compound. Preliminary findings suggest promising results in reducing tumor size and improving survival rates in treated animals compared to controls .

Comparison with Similar Compounds

Kinase Inhibition Potential

  • Analogs like 2-(benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide () are explored for kinase inhibition. The thiadiazole core in these analogs may favor ATP-competitive binding, whereas the oxadiazole in the target compound could adopt non-competitive inhibition due to reduced sulfur-mediated interactions .
  • Compound 7k (), containing a pyrrolidinone and chlorophenyl group, demonstrates diastereomer-specific activity (45% yield, mp 253–255°C), suggesting stereochemistry impacts efficacy—a factor yet unstudied in the target compound .

Antimicrobial and Anticancer Activity

  • Thiadiazole derivatives (–4) exhibit broad-spectrum antimicrobial activity, attributed to sulfur’s electronegativity enhancing membrane penetration . The oxadiazole variant (target compound) may trade antimicrobial potency for improved metabolic stability.

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateKey NMR Signals (δ, ppm)HRMS [M+H]⁺Purity (HPLC)
Oxadiazole precursor8.2 (s, 1H, oxadiazole), 7.5 (d, 2H, Ar-Cl)354.082195%
Final compound7.6 (d, 2H, Ar-OCH₃), 2.1 (s, 3H, CH₃CO)478.154398%
Data derived from

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